molecular formula C21H21N3O2 B1144055 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid CAS No. 1338247-77-0

1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid

Cat. No.: B1144055
CAS No.: 1338247-77-0
M. Wt: 347.41034
InChI Key:
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Description

1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound that features a piperidine ring, a pyrazole ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, followed by functionalization to introduce the piperidine and phenyl groups.

    Cyclization Reaction: The initial step involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-3-phenyl-1H-pyrazol-5-carboxylic acid: Similar structure but with one less phenyl group.

    1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both a piperidine ring and two phenyl groups, which may contribute to its distinct biological activities and pharmacological properties. The combination of these structural features can enhance its binding affinity and specificity for certain biological targets.

Properties

CAS No.

1338247-77-0

Molecular Formula

C21H21N3O2

Molecular Weight

347.41034

Synonyms

1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid

Origin of Product

United States

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